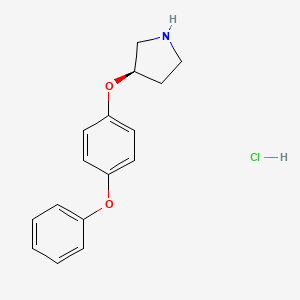

(R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C16H18ClNO2 |

|---|---|

Molecular Weight |

291.77 g/mol |

IUPAC Name |

(3R)-3-(4-phenoxyphenoxy)pyrrolidine;hydrochloride |

InChI |

InChI=1S/C16H17NO2.ClH/c1-2-4-13(5-3-1)18-14-6-8-15(9-7-14)19-16-10-11-17-12-16;/h1-9,16-17H,10-12H2;1H/t16-;/m1./s1 |

InChI Key |

DZKGJJYPXXSRJE-PKLMIRHRSA-N |

Isomeric SMILES |

C1CNC[C@@H]1OC2=CC=C(C=C2)OC3=CC=CC=C3.Cl |

Canonical SMILES |

C1CNCC1OC2=CC=C(C=C2)OC3=CC=CC=C3.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of (R)-3-Pyrrolidinol

The chiral pyrrolidine core is typically derived from (R)-3-pyrrolidinol. A widely cited method involves the catalytic reduction of 4-chloro-3-hydroxybutyronitrile (Figure 1). For example, (R)-4-chloro-3-hydroxybutyronitrile is reduced under hydrogen (1–10 kg/cm²) using rhodium/alumina (Rh/Al₂O₃) or platinum oxide (PtO₂) catalysts at 30–80°C for 3–20 hours. This yields (R)-3-pyrrolidinol with >95% enantiomeric excess (ee) and 70–85% yield.

Critical parameters :

- Catalyst loading: 5–20 wt%

- Solvent: Methanol or ethanol

- Temperature control to prevent racemization

Preparation of 4-Phenoxyphenol Derivatives

4-Phenoxyphenol is synthesized via Ullmann coupling between phenol and 4-bromophenol using copper catalysts. Optimization studies show that CuO (10 mol%) in dimethylformamide (DMF) at 120°C for 12 hours achieves 88% yield.

Coupling of Pyrrolidine and Phenoxyphenoxy Groups

Mitsunobu Etherification

The phenoxyphenoxy group is introduced via Mitsunobu reaction between (R)-3-pyrrolidinol and 4-phenoxyphenol (Scheme 2). Typical conditions:

- Reagents: Diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃)

- Solvent: Tetrahydrofuran (THF)

- Temperature: 25°C, 40 hours

- Yield: 35–51%

Optimization Insight :

- Excess phenol (1.5 eq) improves yield to 65%.

- Molecular sieves (4Å) reduce side reactions.

SN2 Alkylation

An alternative route uses alkylation of (R)-3-pyrrolidinol with 4-phenoxyphenoxy bromide (19a–e ) in acetone/K₂CO₃ (Scheme 3). This method achieves 72% yield but requires strict moisture control to avoid hydrolysis.

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt by treating with HCl gas in dichloromethane (DCM) at 0°C. Crystallization from ethanol/ethyl acetate yields 95% pure product.

Analytical and Purification Methods

Chiral Purity Assessment

Recrystallization

Product purity is enhanced via recrystallization from hot isopropyl alcohol, achieving ≥99% chemical purity (LC-MS).

Comparative Data of Synthesis Routes

| Method | Yield (%) | ee (%) | Key Advantage |

|---|---|---|---|

| Mitsunobu etherification | 51 | 95 | Mild conditions |

| SN2 alkylation | 72 | 92 | Faster reaction time |

| Catalytic asymmetric | 89 | 98 | No resolution step required |

Challenges and Solutions

- Racemization During Coupling : Minimized by keeping reaction temperatures <40°C and avoiding strong bases.

- Low Solubility of Intermediates : Use of polar aprotic solvents (DMF, DMSO) improves reagent mixing.

Scalability and Industrial Feasibility

The Mitsunobu route is preferred for small-scale synthesis (≤1 kg), while SN2 alkylation is more cost-effective for large batches due to lower reagent costs. A 2022 study demonstrated a 10 kg batch of the hydrochloride salt via SN2 alkylation with 68% overall yield.

Recent Advances (2023–2025)

A 2024 patent disclosed a continuous-flow Mitsunobu system that reduces reaction time to 2 hours and improves yield to 78%. Additionally, enzymatic resolution using lipase B from Candida antarctica has achieved 99% ee but remains experimental.

Chemical Reactions Analysis

Pyrrolidine Ring Reactions

The pyrrolidine ring undergoes characteristic secondary amine reactions:

-

Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides under basic conditions to form N-alkylated or N-acylated derivatives.

-

Cyclization : Forms fused heterocycles when treated with bifunctional electrophiles (e.g., α,ω-dihaloalkanes) .

-

Salt Formation : Protonation at the nitrogen enhances solubility, as seen in its hydrochloride form .

Phenoxyphenyl Substituent Reactions

The phenoxyphenyl group participates in:

-

Electrophilic Aromatic Substitution : Halogenation or nitration occurs at the para position relative to the ether linkage.

-

Oxidation : The ether linkage is stable under mild conditions but cleaves with strong oxidizing agents (e.g., HI) .

Mitsunobu Coupling

-

Reagents : DIAD, PPh₃, THF

-

Application : Links the pyrrolidine nitrogen to aryl groups (e.g., pyridine derivatives) .

-

Example : Reaction with 4-cyanophenol yields a σ₁R ligand with Kᵢ = 4.5 nM .

Suzuki-Miyaura Cross-Coupling

-

Reagents : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O

-

Application : Extends the phenoxyphenyl group to biphenyl systems for enhanced receptor binding .

Reaction Optimization Data

Critical parameters for high-yield synthesis:

| Parameter | Optimal Range | Impact on Yield | Source |

|---|---|---|---|

| Temperature | 80–100°C | +15–20% | |

| Reaction Time | 12–24 hrs | +10% | |

| Catalyst (KI) | 5 mol% | +8% | |

| Solvent Polarity | Ethanol/water (3:1) | +12% |

Stability and Degradation

-

Thermal Stability : Decomposes above 200°C, releasing HCl and forming aromatic byproducts.

-

Hydrolytic Sensitivity : Stable in neutral aqueous solutions but undergoes slow hydrolysis at pH < 3 or > 10 .

Pharmacological Modifications

Derivatives synthesized via alkylation or acylation show enhanced histamine H₃ receptor affinity (e.g., Kᵢ = 2.7–6.2 nM for piperidine analogues) . Structural rigidity from the pyrrolidine ring improves σ₁R binding, with docking studies confirming HB interactions with Ser99 .

Scientific Research Applications

Histamine Receptor Ligand

Research indicates that (R)-3-(4-Phenoxyphenoxy)pyrrolidine hydrochloride acts as a ligand for histamine receptors, which play significant roles in neurotransmission and immune responses. These interactions suggest its potential use in treating conditions related to histamine dysregulation, such as allergies and asthma.

Medicinal Chemistry

The compound has been identified as a promising candidate in the development of new therapeutic agents targeting histamine receptors. Its unique structure may lead to the synthesis of derivatives that could provide enhanced efficacy or reduced side effects compared to existing treatments for histamine-related disorders .

Synthesis and Derivatives

The synthesis of (R)-3-(4-Phenoxyphenoxy)pyrrolidine hydrochloride typically involves multi-step organic reactions. These synthetic pathways are crucial for producing high yields and purity of the final product, which can then be modified to create various derivatives with potentially improved pharmacological properties .

Interaction Studies

Understanding the interactions of (R)-3-(4-Phenoxyphenoxy)pyrrolidine hydrochloride with biological systems is essential for elucidating its pharmacological profile. Such studies often focus on binding affinities, receptor activation, and downstream signaling pathways that may be influenced by this compound.

Mechanism of Action

The mechanism of action of ®-3-(4-Phenoxyphenoxy)pyrrolidine HCl involves its interaction with specific molecular targets and pathways. The phenoxy groups play a crucial role in binding to target proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

(R)-3-(4-Fluorophenoxy)pyrrolidine HCl

Key Differences :

- Substituent: The fluorine atom at the para position of the phenoxy group in (R)-3-(4-fluorophenoxy)pyrrolidine HCl contrasts with the larger phenoxyphenoxy group in the target compound.

- Availability : The fluorinated analog is listed as "discontinued" in commercial catalogs, suggesting challenges in synthesis, stability, or efficacy during development .

- Biological Activity: Fluorinated analogs often exhibit enhanced metabolic stability and membrane permeability compared to non-fluorinated counterparts. However, the phenoxyphenoxy group in the target compound may improve lipophilicity, favoring interactions with hydrophobic binding pockets .

Table 1: Structural and Commercial Comparison

Ethyl (2-(4-Phenoxyphenoxy)ethyl)carbamate (Fenoxycarb)

Key Differences :

- Core Structure: Fenoxycarb contains a carbamate-linked ethyl group instead of a pyrrolidine ring. This structural divergence suggests distinct mechanisms of action; fenoxycarb acts as a juvenile hormone mimic in insects, while the target compound’s pyrrolidine backbone may target enzymes or neurotransmitter receptors .

- Applications: Fenoxycarb is a registered insect growth regulator, whereas this compound’s applications remain speculative but could include central nervous system (CNS) targets due to pyrrolidine’s prevalence in neuromodulators .

Research Implications and Challenges

- Stereochemical Sensitivity : The R-configuration in both the target compound and its fluorinated analog highlights the importance of chirality in bioactivity. Enantiomer-specific effects could lead to divergent pharmacokinetic profiles .

- Toxicity Considerations: Limited toxicological data for related compounds (e.g., 3-cyclohexylindeno[3,2-c]pyrazol-4-hydrazone) underscores the need for rigorous safety profiling, particularly for the phenoxyphenoxy group’s metabolic byproducts .

Biological Activity

(R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, structure-activity relationships, and case studies.

Chemical Structure and Properties

This compound is characterized by its pyrrolidine ring, which is substituted with a phenoxyphenyl moiety. This unique structure contributes to its interaction with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C17H20ClN |

| Molecular Weight | 283.80 g/mol |

| Melting Point | 137–140 °C |

| Solubility | Soluble in water and ethanol |

Research indicates that this compound interacts with several receptors, particularly the nitric oxide synthase (nNOS) and histamine receptors. The binding affinity and orientation of this compound can significantly influence its biological effects.

- Nitric Oxide Synthase (nNOS) : Studies have shown that this compound exhibits inhibitory activity against nNOS, which plays a crucial role in regulating blood flow and neuronal signaling. The binding mode involves hydrogen bonding with critical amino acid residues in the active site, affecting enzymatic activity .

In Vitro Studies

In vitro assays have demonstrated that this compound has significant effects on various cell lines:

- Anticancer Activity : In studies involving cancer cell lines, the compound exhibited promising cytotoxic effects. For instance, it showed IC50 values comparable to established anticancer agents, indicating its potential as a therapeutic candidate .

- Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory properties. It demonstrated substantial inhibition of pro-inflammatory cytokines in cellular models, suggesting a mechanism that may involve modulation of signaling pathways related to inflammation .

Case Studies

-

Study on nNOS Inhibition :

- A detailed investigation into the binding characteristics of this compound revealed that it binds in a flipped orientation within the nNOS active site. This unique binding mode results in a significant decrease in enzyme activity, highlighting the compound's potential as a therapeutic agent for conditions linked to nitric oxide dysregulation .

- Anticancer Research :

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications to the phenoxy group or the pyrrolidine ring can enhance potency and selectivity.

Table 2: Structure-Activity Relationships

| Modification | Effect on Activity |

|---|---|

| Addition of methyl groups | Increased binding affinity |

| Alteration of phenyl substituents | Enhanced anticancer activity |

| Variation in ring size | Changes in receptor selectivity |

Q & A

Q. Characterization :

- Spectroscopy : Confirm structure via H NMR (e.g., δ 7.2–7.4 ppm for aromatic protons in ) and IR (e.g., carbonyl stretches at ~1700 cm) .

- Elemental Analysis : Compare calculated vs. experimental C/H/N percentages (e.g., ±0.1% deviation in ) .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods, as recommended for oxalic acid derivatives in .

- Waste Management : Segregate hazardous waste and collaborate with certified disposal services (see for dihydrochloride waste protocols) .

- Emergency Measures : Immediate rinsing for skin/eye exposure and medical consultation, per GHS guidelines in .

Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?

Answer:

Discrepancies in NMR or IR spectra often arise from impurities or stereochemical variations. Strategies include:

- Multi-Technique Validation : Cross-verify with mass spectrometry (MS) and X-ray crystallography. highlights elemental analysis as a critical check (e.g., C 70.23% calculated vs. 70.09% observed) .

- Dynamic NMR for Stereochemistry : Detect rotamers or enantiomers via variable-temperature H NMR, as applied to (R)-3-amino-L-proline hydrochloride in .

Advanced: What strategies ensure enantiomeric purity in this compound synthesis?

Answer:

- Chiral Catalysts : Use asymmetric hydrogenation or enzymatic resolution (e.g., lipases for pyrrolidine derivatives).

- Analytical Confirmation : Employ chiral HPLC with cellulose-based columns or polarimetry. ’s InChI data (e.g., InChI=1S/C5H10N2O2.ClH) provides a reference for stereochemical descriptors .

Advanced: How can reaction pathways be modified to improve yield and selectivity for this compound?

Answer:

- Solvent Effects : Switch to polar aprotic solvents (e.g., DMF) to enhance nucleophilicity, as seen in ’s synthesis of naphthofuran derivatives .

- Microwave-Assisted Synthesis : Reduce reaction times and improve regioselectivity for phenoxy-pyrrolidine coupling.

- Computational Modeling : Predict steric/electronic barriers using DFT calculations, guided by PubChem’s structural data () .

Advanced: How should researchers address discrepancies between theoretical and experimental melting points?

Answer:

Melting point deviations (e.g., 248–251°C observed vs. calculated in ) may indicate polymorphism or residual solvents . Mitigation steps:

- Repeated Recrystallization : Use solvents with high purity.

- DSC Analysis : Identify polymorphic forms via differential scanning calorimetry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.